1,1-Bis(diethylamino)tetrafluoro-1-propene

Overview

Description

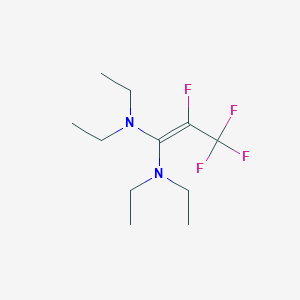

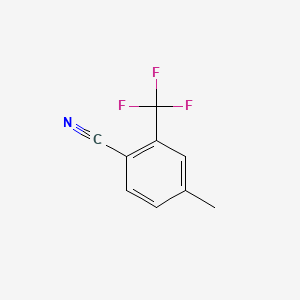

1,1-Bis(diethylamino)tetrafluoro-1-propene is a chemical compound with the molecular formula C11H20F4N2 and a molecular weight of 256.29 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 1,1-Bis(diethylamino)tetrafluoro-1-propene consists of 11 carbon atoms, 20 hydrogen atoms, 4 fluorine atoms, and 2 nitrogen atoms .Scientific Research Applications

Organic Synthesis and Mechanism Studies

Bis(diethylamino)carbene and Dimerization Mechanisms : Research indicates that bis(diethylamino)carbene, a compound related to 1,1-Bis(diethylamino)tetrafluoro-1-propene, is kinetically stable to dimerization under certain conditions. The study of its dimerization mechanism provides insights into the behavior of similar diaminocarbenes and their potential applications in organic synthesis (Alder, Chaker, & Paolini, 2004).

Materials Science and Polymer Chemistry

Fluorinated Monomers for Polyether Synthesis : A highly fluorinated monomer, similar in fluorination level to 1,1-Bis(diethylamino)tetrafluoro-1-propene, was used to react with diphenols to produce soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and low dielectric properties, making them suitable for electronic applications (Fitch et al., 2003).

Thermally Stable Polymers with Fluorescent Properties : Melt copolymerization of bis(diethylamino)silane derivatives with dihydroxyfluoren-9-one resulted in polymers bearing the fluoren-9-one fluorescent group in the main chain. These materials are noted for their solubility, strong fluorescence, and thermal stability, showcasing potential for optoelectronic applications (Jung & Park, 2012).

Functionalized Pentafluoroethylphosphanes : The synthesis of bis(diethylamino)pentafluoroethylphosphane as a precursor to functionalized pentafluoroethylphosphanes has been explored. These compounds exhibit interesting coordination properties and hold potential for catalysis and materials science, showcasing the versatility of fluorine-containing organophosphorus compounds (Allefeld et al., 2015).

Safety and Hazards

In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water for at least 15 minutes . If symptoms persist, medical attention should be sought . It is also recommended to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name |

1-N,1-N,1-N',1-N'-tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F4N2/c1-5-16(6-2)10(17(7-3)8-4)9(12)11(13,14)15/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOPXEYTPNAGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=C(C(F)(F)F)F)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371086 | |

| Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216393-97-4 | |

| Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

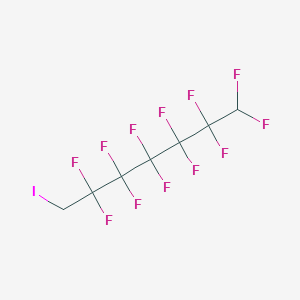

![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)